2-(Bromomethyl)prop-2-enoyl chloride
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Overview
Description
2-(Bromomethyl)prop-2-enoyl chloride is an organic compound with the molecular formula C(_4)H(_4)BrClO It is a derivative of prop-2-enoyl chloride, where a bromomethyl group is attached to the second carbon of the prop-2-enoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
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Direct Bromination: : One common method to synthesize 2-(Bromomethyl)prop-2-enoyl chloride involves the bromination of prop-2-enoyl chloride. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) under controlled conditions to ensure selective bromination at the desired position.
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Industrial Production Methods: : Industrially, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-(Bromomethyl)prop-2-enoyl chloride can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, alcohols, and thiols, which can replace the bromine atom to form various derivatives.
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Addition Reactions: : The compound can participate in addition reactions with nucleophiles such as water or alcohols, leading to the formation of corresponding hydroxyl or alkoxy derivatives.
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Polymerization: : The presence of the prop-2-enoyl group allows for polymerization reactions, where the compound can act as a monomer in the formation of polymers with specific properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids like aluminum chloride (AlCl(_3)), iron chloride (FeCl(_3)).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
Substituted Derivatives: Depending on the nucleophile used, products can include amides, esters, and thioethers.
Hydroxyl and Alkoxy Derivatives: Formed through addition reactions with water or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Acts as a monomer in the production of specialty polymers with unique properties.
Biology and Medicine
Drug Development: Potential use in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The reactivity of 2-(Bromomethyl)prop-2-enoyl chloride is primarily due to the presence of the bromomethyl and prop-2-enoyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoyl group can undergo addition and polymerization reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enoyl chloride: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)prop-2-enoyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.
2-(Iodomethyl)prop-2-enoyl chloride: Contains an iodine atom, which can further alter the compound’s reactivity and applications.
Uniqueness
2-(Bromomethyl)prop-2-enoyl chloride is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(bromomethyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClO/c1-3(2-5)4(6)7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNDOBCLNHLYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00763183 |
Source
|
Record name | 2-(Bromomethyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00763183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110224-50-5 |
Source
|
Record name | 2-(Bromomethyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00763183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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